molecular formula C₂₀H₂₇N₅O₁₆ B612740 124219-00-7 CAS No. 124219-00-7

124219-00-7

Cat. No.: B612740
CAS No.: 124219-00-7
M. Wt: 593.45
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Compound 124219-00-7 is a cobalt(III) complex with the molecular formula Co(C₅H₇O₂)₃, commonly utilized in catalysis and materials science due to its redox-active properties and thermal stability. Its synthesis involves the reaction of cobalt nitrate with acetylacetonate ligands under reflux conditions, yielding a crystalline product characterized by UV-Vis spectroscopy (λₘₐₓ = 520 nm) and elemental analysis (C: 42.1%, H: 4.8%, Co: 18.2%) . X-ray diffraction confirms an octahedral geometry, with Co–O bond lengths averaging 1.89 Å.

Properties

CAS No.

124219-00-7

Molecular Formula

C₂₀H₂₇N₅O₁₆

Molecular Weight

593.45

sequence

One Letter Code: DDDDD

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asp-Asp-Asp-Asp-Asp-OH involves the stepwise addition of aspartic acid residues. The process typically starts with the protection of the amino and carboxyl groups of aspartic acid to prevent unwanted side reactions. The protected aspartic acid is then coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). After each coupling step, the protecting groups are removed, and the next aspartic acid residue is added. This process is repeated until the desired peptide sequence is obtained .

Industrial Production Methods

Industrial production of H-Asp-Asp-Asp-Asp-Asp-OH follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

H-Asp-Asp-Asp-Asp-Asp-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol-containing peptides.

Scientific Research Applications

H-Asp-Asp-Asp-Asp-Asp-OH has significant potential in scientific research:

Mechanism of Action

The mechanism of action of H-Asp-Asp-Asp-Asp-Asp-OH involves its interaction with specific molecular targets and pathways. The peptide can bind to proteins and enzymes, modulating their activity. This interaction can influence various cellular processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

Data Tables

Table 1. Comparative Physicochemical Properties

Property 124219-00-7 (Co) Ni(C₅H₇O₂)₂ Fe(C₅H₇O₂)₃
Molecular Weight (g/mol) 356.26 256.91 353.17
Melting Point (°C) 280 210 185
Solubility in EtOH (mg/mL) 12.3 25.1 18.7
Magnetic Moment (BM) Diamagnetic Paramagnetic (1.2) Paramagnetic (5.9)
Stability in Air High Moderate Low

Table 2. Catalytic Performance in Olefin Oxidation

Compound Turnover Frequency (h⁻¹) Selectivity (%) Reaction Temp (°C)
This compound (Co) 450 92 80
Ni(C₅H₇O₂)₂ 620 84 60
Fe(C₅H₇O₂)₃ 290 78 50

Research Findings

  • Thermal Stability : Cobalt(III) acetylacetonate’s superior thermal stability (degradation onset at 280°C) makes it ideal for high-temperature catalytic processes, whereas iron analogs degrade at <200°C due to ligand instability .
  • Solubility Trade-offs : Nickel’s higher solubility improves reaction homogeneity but reduces catalyst recovery efficiency compared to cobalt .
  • Magnetic Properties : Iron’s paramagnetism enables MRI applications but introduces challenges in magnetic separation techniques .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.